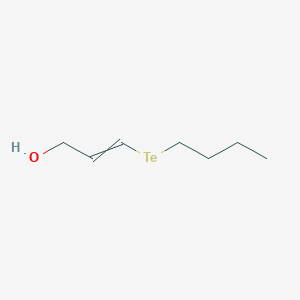

3-(Butyltellanyl)prop-2-en-1-ol

Descripción

3-(Butyltellanyl)prop-2-en-1-ol is an organotellurium compound featuring a propenol backbone substituted with a butyltellanyl (-TeC₄H₉) group. Its structure combines the reactive enol moiety with the heavy chalcogen tellurium, which confers distinct electronic and steric properties.

Propiedades

Número CAS |

185841-11-6 |

|---|---|

Fórmula molecular |

C7H14OTe |

Peso molecular |

241.8 g/mol |

Nombre IUPAC |

3-butyltellanylprop-2-en-1-ol |

InChI |

InChI=1S/C7H14OTe/c1-2-3-6-9-7-4-5-8/h4,7-8H,2-3,5-6H2,1H3 |

Clave InChI |

ZLNLHAIFQRVRJH-UHFFFAOYSA-N |

SMILES canónico |

CCCC[Te]C=CCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butyltellanyl)prop-2-en-1-ol typically involves the reaction of allyl alcohol with butyltellurium trichloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH2=CHCH2OH+BuTeCl3+3NaOH→CH2=CHCH2TeBu+3NaCl+2H2O

Industrial Production Methods

Industrial production methods for 3-(Butyltellanyl)prop-2-en-1-ol are not well-documented, likely due to the specialized nature of the compound. the general principles of organotellurium chemistry suggest that large-scale synthesis would follow similar routes to laboratory methods, with adjustments for scale and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(Butyltellanyl)prop-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The tellurium atom can be oxidized to higher oxidation states.

Reduction: The tellurium atom can be reduced to lower oxidation states.

Substitution: The butyltellanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as thiols or amines can react with the tellurium center.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tellurium oxides, while substitution reactions can yield a variety of organotellurium compounds.

Aplicaciones Científicas De Investigación

3-(Butyltellanyl)prop-2-en-1-ol has several applications in scientific research:

Organic Synthesis: It can be used as a reagent in the synthesis of more complex organotellurium compounds.

Materials Science: Organotellurium compounds are being explored for their potential use in semiconductors and other advanced materials.

Biological Studies: The biological activity of organotellurium compounds is of interest, particularly their potential as antioxidants and enzyme inhibitors.

Mecanismo De Acción

The mechanism by which 3-(Butyltellanyl)prop-2-en-1-ol exerts its effects is primarily through the interaction of the tellurium atom with various molecular targets. Tellurium can form strong bonds with sulfur and selenium, which are present in many biological molecules. This interaction can lead to the inhibition of enzymes and other proteins, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Structural and Electronic Differences

The substitution of tellurium in 3-(Butyltellanyl)prop-2-en-1-ol distinguishes it from analogs with sulfur, nitrogen, or aromatic substituents. Key comparisons include:

Table 1: Comparative Analysis of Structural Analogs

*Calculated based on atomic composition.

Key Observations:

- Tellurium vs. Sulfur : The butyltellanyl group introduces significant steric bulk (~1.38 Å atomic radius for Te vs. 1.04 Å for S) and polarizability, which may enhance reactivity in radical or coupling reactions but reduce thermal stability compared to 3-(Phenylthio)prop-2-en-1-ol .

- Aromatic vs. Aliphatic Substituents : Compounds like (E)-3-(2-chlorophenyl)prop-2-en-1-ol exhibit planar aromatic stacking (3.925 Å spacing in crystals) , whereas the aliphatic butyltellanyl group likely disrupts such interactions, impacting solubility and crystallinity.

- Functional Group Effects : The methoxymethyl group in 3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol increases hydrophobicity, making it suitable for lipid-soluble agrochemical formulations , while the pyrrolidinyl group’s basicity enables salt formation critical in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.